(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
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Overview
Description
(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is an organic compound belonging to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group, a methyl group, and a nitrophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.
Introduction of Substituents: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides. The methyl group can be added through alkylation reactions using methyl halides or methylating agents. The nitrophenyl group is typically introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or distillation.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, leading to increased efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-1,2,6-trimethyl-4-(4-nitrophenyl)piperazine: Similar structure but with additional methyl groups.
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Contains a sulfonyl group instead of a benzyl group.
Uniqueness
(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHLVWUCHNLKS-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676974 |
Source
|
Record name | (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260608-48-7 |
Source
|
Record name | (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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